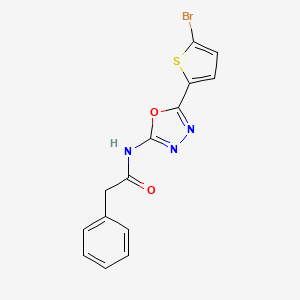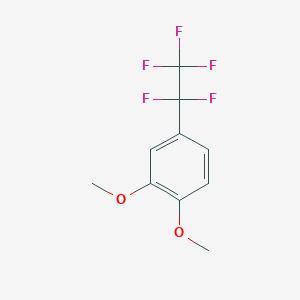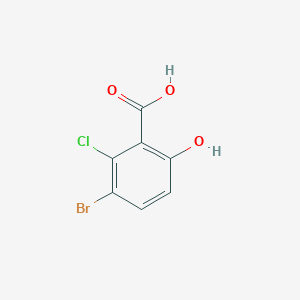
4-(4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenoxy)benzonitrile is an organic compound that plays an essential role in various chemical and industrial applications. Its unique structure, featuring a tetrahydroisoindole core linked to a phenoxybenzonitrile moiety, makes it a valuable molecule in diverse fields such as materials science, pharmaceuticals, and molecular biology.
準備方法
Synthetic Routes and Reaction Conditions::
- First Step: Cyclization:
The synthesis begins with a cyclization reaction, involving the diels-alder reaction of a maleic anhydride derivative with an appropriate diene.
Reaction conditions: Typically carried out in a solvent like toluene at elevated temperatures (around 100-150°C).
- Second Step: Coupling Reaction:
The intermediate product is then subjected to a coupling reaction with 4-hydroxybenzonitrile.
Reaction conditions: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas are used to facilitate this step. Solvent: ethanol or methanol.
Industrial production often mirrors the lab-scale synthetic routes, albeit on a larger scale. Reactors used for the cyclization and coupling reactions are significantly larger, and the reactions are continuously monitored for optimal yield and purity.
High-performance liquid chromatography (HPLC) is employed to ensure the product's purity meets industrial standards.
化学反応の分析
Types of Reactions::
- Oxidation::
4-(4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenoxy)benzonitrile can undergo oxidation reactions with reagents like potassium permanganate (KMnO₄) to form more oxidized derivatives.
- Reduction::
Reduction reactions using lithium aluminum hydride (LiAlH₄) convert the compound into corresponding amines or alcohols.
- Substitution::
The phenoxy group allows for electrophilic aromatic substitution reactions. Common reagents include halogens and nitration mixtures (e.g., nitric acid and sulfuric acid).
The primary oxidation product is a more oxidized form of the original compound, while reduction usually yields amines or alcohols depending on the specific reaction conditions.
科学的研究の応用
Chemistry::
Used as a building block in organic synthesis to create complex molecules.
Applications in the development of new polymers and materials with specific properties.
Investigated for potential pharmacological activities, including as enzyme inhibitors or modulators.
Utility in drug delivery systems due to its stable yet reactive nature.
Employed in the production of advanced materials, such as high-performance polymers and resins.
Investigated for use in coatings, adhesives, and sealants due to its structural properties.
作用機序
- Molecular Targets and Pathways::
The exact mechanism by which 4-(4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenoxy)benzonitrile exerts its effects varies based on its application. In pharmacology, it may interact with specific enzymes, altering their activity or binding to receptors on cell membranes.
類似化合物との比較
Similar Compounds::
- 4-(4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenoxy)benzonitrile::
Shares the isoindole core but lacks the methano bridge, leading to different reactivity and properties.
- 4-(4-(1,3-dioxo-1,3-dihydroisoindol-2-yl)phenoxy)benzonitrile::
Contains an isoindole moiety without the tetrahydro and methano features, making it less stable in certain reactions.
The presence of both the tetrahydroisoindole core and the methano bridge in 4-(4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenoxy)benzonitrile grants it unique stability and reactivity, making it highly valuable for specific applications, especially where a robust and reactive compound is required.
特性
IUPAC Name |
4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c23-12-13-1-7-17(8-2-13)27-18-9-5-16(6-10-18)24-21(25)19-14-3-4-15(11-14)20(19)22(24)26/h1-10,14-15,19-20H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGJJIHJCXHAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(benzylsulfanyl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2757931.png)
![1-(4-methoxyphenyl)-N-(3-{[(4-methylphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2757933.png)


![1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2757938.png)

![4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2757943.png)



![2-(2-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2757951.png)



